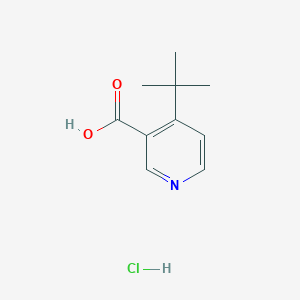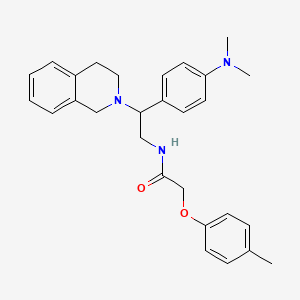
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-(p-tolyloxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-(p-tolyloxy)acetamide is a complex organic compound with significant potential in various scientific fields due to its unique structural properties. This compound integrates several functional groups, allowing for diverse chemical reactivity and making it a subject of interest in chemical, biological, and medicinal research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic synthesis, starting from commercially available precursors. Key steps might include:
Synthesis of 3,4-dihydroisoquinoline intermediates.
Formation of the dimethylaminophenyl moiety.
Coupling of the intermediates under specific conditions to form the final compound.
Industrial Production Methods: Industrial-scale production would necessitate optimization of reaction conditions to maximize yield and purity. Catalysts, solvents, and temperature control are critical factors. The use of continuous flow reactors and high-throughput screening could enhance efficiency.
Types of Reactions
Oxidation: : The compound may undergo oxidation to form various oxides, depending on the reagents and conditions.
Reduction: : Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: : Nucleophilic or electrophilic substitution reactions can modify the aromatic or amide functional groups.
Common Reagents and Conditions
Oxidation: : Reagents such as potassium permanganate or chromium trioxide.
Reduction: : Lithium aluminum hydride, sodium borohydride.
Substitution: : Halogens (for electrophilic), amines or thiols (for nucleophilic).
Major Products: The reactions yield various products, often determined by the functional group targeted in the reaction:
Oxidation might yield alcohols, ketones, or carboxylic acids.
Reduction can convert carbonyl groups to alcohols or amines.
Substitution reactions yield derivatives with altered electronic or steric properties.
Applications De Recherche Scientifique
Chemistry: The compound’s reactivity makes it a valuable intermediate in organic synthesis, allowing for the creation of complex molecules.
Biology and Medicine: In medicinal chemistry, it may serve as a lead compound for drug development due to its potential bioactivity. It could interact with various biological targets, leading to applications in drug discovery for diseases like cancer or neurodegenerative disorders.
Industry: In industrial applications, the compound could be used in the development of new materials with unique properties, such as advanced polymers or coatings.
Mécanisme D'action
The compound's mechanism of action would depend on its interaction with specific molecular targets. It might inhibit or activate enzymes, bind to receptors, or interfere with cellular pathways. Molecular docking studies and biochemical assays would help elucidate these mechanisms, revealing pathways involved in its bioactivity.
Similar Compounds
N-(2-(2-aminophenyl)ethyl)-acetamide
N-(2-(4-methoxyphenyl)ethyl)-acetamide
N-(2-(3,4-dihydroisoquinolin-1-yl)ethyl)-acetamide
Comparison: N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-(p-tolyloxy)acetamide stands out due to its unique combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its structural complexity provides multiple points for chemical modification, allowing for fine-tuning of its properties for specific applications. This versatility makes it more valuable compared to simpler analogs.
In sum, this compound is a compound with immense potential in various fields, driven by its intricate structure and diverse chemical behavior. Further research could unveil even more applications, solidifying its importance in scientific innovation.
Propriétés
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-2-(4-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N3O2/c1-21-8-14-26(15-9-21)33-20-28(32)29-18-27(23-10-12-25(13-11-23)30(2)3)31-17-16-22-6-4-5-7-24(22)19-31/h4-15,27H,16-20H2,1-3H3,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IARDOAUDWWCLIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
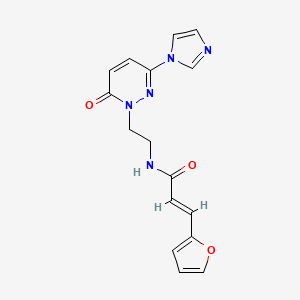
![2-methoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2420414.png)
![N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]METHANESULFONAMIDE](/img/structure/B2420415.png)
![N-{4-[1-benzoyl-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2420419.png)
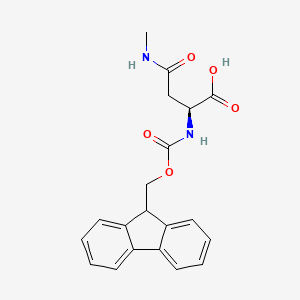
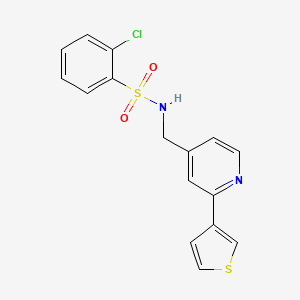
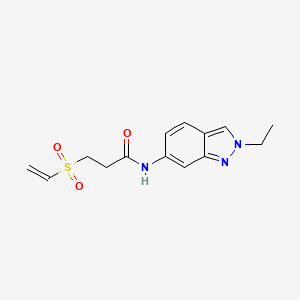
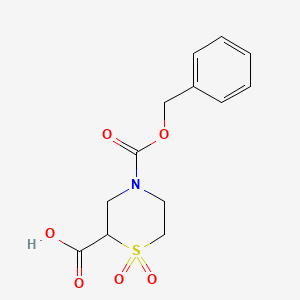
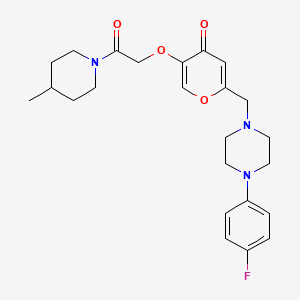
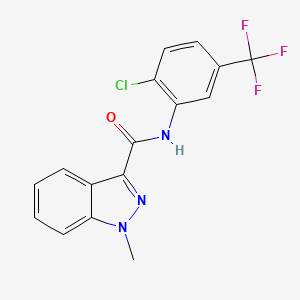
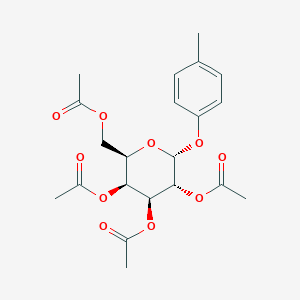
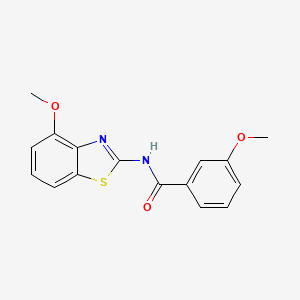
![3-[2-(4-Bromo-2-fluorophenoxy)phenyl]acrylic acid](/img/structure/B2420429.png)
